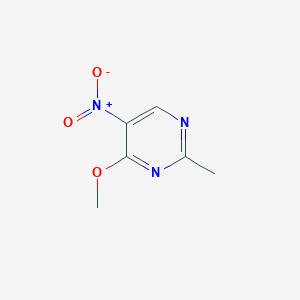

4-Methoxy-2-methyl-5-nitropyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-2-methyl-5-nitropyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O3/c1-4-7-3-5(9(10)11)6(8-4)12-2/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGIRGLIULAUOOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformation Pathways of 4 Methoxy 2 Methyl 5 Nitropyrimidine

Nucleophilic Substitution Reactions

The pyrimidine (B1678525) ring in 4-methoxy-2-methyl-5-nitropyrimidine is electron-deficient, a characteristic that is further intensified by the C5-nitro group. This electronic feature makes the carbon atoms of the ring susceptible to attack by nucleophiles, leading to nucleophilic aromatic substitution (SNAr) reactions.

The carbon atom at the C4 position, which bears the methoxy (B1213986) group, is a prime site for nucleophilic attack. The methoxy group, while generally not as reactive as a halogen leaving group, can be displaced by strong nucleophiles under appropriate conditions. This reactivity is attributed to the significant activation provided by the para-disposed nitro group, which stabilizes the intermediate Meisenheimer complex formed during the SNAr mechanism.

An analogous reaction has been observed with 4-methoxy-5-nitropyrimidine (B8763125), which reacts with hydrazine (B178648) at low temperatures to afford 4-hydrazino-5-nitropyrimidine, demonstrating the displacement of the methoxy group. rsc.org Further studies on related 6-alkoxy-4-chloro-5-nitropyrimidines have shown that alkoxy groups can be surprisingly labile and undergo aminolysis, sometimes even in preference to a chlorine atom, which is traditionally considered a better leaving group. rsc.org This suggests that in this compound, the C4-methoxy group is a viable leaving group for substitution by various nucleophiles, such as amines and alkoxides.

The general reaction for the substitution at the C4 position can be represented as follows:

Scheme 1: Nucleophilic substitution at the C4 position of this compound.

While the C4 position is a major site for nucleophilic attack, other positions on the pyrimidine ring, namely C2 and C6, are also electrophilic. The regioselectivity of the substitution is dependent on several factors, including the nature of the nucleophile, the solvent, and the electronic and steric effects of the substituents on the ring.

Theoretical calculations on similar pyrimidine systems, such as 2,4-dichloropyrimidines, indicate that the LUMO (Lowest Unoccupied Molecular Orbital) coefficient is often higher at the C4 position compared to the C2 position. wuxiapptec.comstackexchange.com This suggests a greater susceptibility of the C4 carbon to nucleophilic attack. The stability of the anionic Meisenheimer intermediate also plays a crucial role; attack at C4 allows for delocalization of the negative charge onto the nitro group, which provides significant stabilization.

However, the presence of an electron-donating group at C6 in 2,4-dichloropyrimidines has been shown to reverse this selectivity, favoring attack at the C2 position. wuxiapptec.com In the case of this compound, the C2-methyl group is weakly electron-donating, which might slightly disfavor attack at this position compared to an unsubstituted C2. The C6 position, being unsubstituted, is another potential site for attack, though it lacks the direct para-activation from the nitro group that the C4 position benefits from.

The reactivity and regioselectivity of nucleophilic substitution on the this compound ring are a direct consequence of the interplay between its substituents:

5-Nitro Group: This is a powerful activating group. Its strong electron-withdrawing nature via both resonance and inductive effects depletes the electron density of the pyrimidine ring, making it highly electrophilic. It also stabilizes the negative charge of the Meisenheimer complex, particularly when the attack occurs at the C4 or C6 positions.

4-Methoxy Group: This group has a dual role. Inductively, the oxygen atom is electron-withdrawing, but through resonance, it can donate electron density. In the context of SNAr, its primary role is that of a leaving group.

2-Methyl Group: This is a weak electron-donating group through induction and hyperconjugation. It slightly increases the electron density at the C2 position, potentially making it a less favorable site for nucleophilic attack compared to the C4 and C6 positions.

In reactions with primary amines, studies on 6-alkoxy-4-chloro-5-nitropyrimidines have surprisingly shown that the alkoxy group can be displaced. rsc.org This highlights that the electronic activation by the nitro group can make even moderately good leaving groups like methoxy susceptible to substitution.

Table 1: Regioselectivity in Nucleophilic Aromatic Substitution of Substituted Pyrimidines

| Starting Material | Nucleophile | Position of Substitution | Product | Reference |

|---|---|---|---|---|

| 4,6-dichloro-5-nitropyrimidine (B16160) | Primary Amines | C4 and C6 | 4,6-diamino-5-nitropyrimidine | rsc.org |

| 2,4-dichloro-6-methoxypyrimidine | Amines | C2 | 2-amino-4-chloro-6-methoxypyrimidine | wuxiapptec.com |

Reduction Chemistry of the Nitro Group

The nitro group of this compound is readily reduced to an amino group, providing a key intermediate for the synthesis of a variety of other heterocyclic compounds. This transformation can be achieved through several methods, most notably by catalytic hydrogenation.

The reduction of the C5-nitro group yields 5-amino-4-methoxy-2-methylpyrimidine. This transformation is a common and crucial step in the synthetic pathways leading to various bioactive molecules. For instance, the reduction of related nitropyrimidines has been accomplished using various reducing agents. The use of iron powder in the presence of an acid or a salt like ammonium (B1175870) chloride is a classic and effective method for nitro group reduction. nih.gov Similarly, tin(II) chloride in hydrochloric acid is another commonly employed reagent for this purpose.

The general reaction is as follows:

Scheme 2: Reduction of this compound to 5-amino-4-methoxy-2-methylpyrimidine.

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups. This process typically involves the use of a metal catalyst and a hydrogen source.

Catalysts: The most commonly used catalysts for this transformation are palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. Ruthenium-based catalysts have also been shown to be effective for the hydrogenation of nitroarenes. rsc.org

Hydrogen Source: The hydrogen source can be molecular hydrogen (H₂) gas, often under pressure, or a transfer hydrogenation reagent. Transfer hydrogenation offers a convenient alternative to using gaseous hydrogen and can be performed with hydrogen donors such as hydrazine, formic acid, or ammonium formate (B1220265) in the presence of a suitable catalyst. nih.gov For example, the reduction of a nitropyridine has been successfully achieved using ammonium formate and Pd/C. nih.gov

The reaction conditions for catalytic hydrogenation are generally mild and can be selective for the nitro group, leaving other functional groups in the molecule intact.

Table 2: Typical Conditions for the Reduction of Nitroarenes and Nitroheterocycles

| Substrate Type | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Nitropyridine | NH₄CHO₂, Pd/C | Aminopyridine | nih.gov |

| Dinitropyrimidine | Fe, NH₄Cl, EtOH/H₂O | Diaminopyrimidine | nih.gov |

| Nitroarene | H₂ (gas), Ru-catalyst | Aminoarene | rsc.org |

| Nitroarene | Mn/H₂O, Pd/C | Aminoarene | nih.gov |

Selective Reduction Methods

The selective reduction of the nitro group on the pyrimidine core is a critical transformation, yielding the corresponding 5-aminopyrimidine (B1217817). This amine derivative serves as a versatile intermediate for the synthesis of more complex heterocyclic systems, such as purines. The reduction of the nitro group on pyrimidine rings can be achieved through several established methods.

Commonly employed techniques include catalytic hydrogenation using reagents like palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere. Chemical reduction methods are also effective. For instance, the reduction of related 5-nitropyrimidines has been successfully carried out using iron powder in the presence of an acid like hydrochloric acid or acetic acid. acs.org Another common reagent for this purpose is tin(II) chloride (SnCl2) in an acidic medium. The choice of reducing agent can be critical to avoid the reduction of the pyrimidine ring itself and to ensure chemoselectivity in the presence of other functional groups. In the synthesis of purine (B94841) analogues from 4,6-dichloro-5-nitropyrimidine, the nitro group is reduced to an amine, which is then cyclized. acs.org

Table 1: General Methods for Nitro Group Reduction Click on a row to view more details.

| Method | Reagents | Typical Conditions | Notes |

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni | Room temperature to moderate heat, various solvents (EtOH, MeOH, EtOAc) | Highly efficient, but may affect other reducible groups. |

| Metal/Acid Reduction | Fe/HCl, Fe/AcOH, Sn/HCl | Reflux temperatures | A classic and cost-effective method. |

| Metal Salt Reduction | SnCl₂·2H₂O | Reflux in ethanol (B145695) or ethyl acetate | Generally provides clean conversion with good yields. |

Ring Transformation Reactions

The electron-deficient nature of the 5-nitropyrimidine (B80762) ring system makes it an excellent substrate for nucleophilic-type ring transformations. In these reactions, a nucleophile attacks the pyrimidine ring, leading to a ring-opening event, followed by a recyclization to form a new, often more stable, heterocyclic system. The N3-C4-C5 unit of a related compound, 3-methyl-5-nitropyrimidin-4(3H)-one, is noted as a good leaving group, facilitating such transformations. nih.gov These reactions provide powerful synthetic routes to functionalized heterocycles that can be difficult to access through other means. nih.gov

Conversion to Pyridine (B92270) Derivatives

One of the notable ring transformations of nitropyrimidines is their conversion into pyridine derivatives. This transformation typically occurs when the pyrimidine ring reacts with a C-C-N donor. For example, studies on the parent 5-nitropyrimidine have shown that it reacts with amidines possessing an α-methylene group (like acetamidine) to yield 2-amino-5-nitropyridines. This transformation involves the incorporation of two carbon atoms from the reagent into the newly formed pyridine ring. Similarly, 3-methyl-5-nitropyrimidin-4(3H)-one reacts with certain carbonyl compounds to produce 3,5-difunctionalized 4-pyridones and functionalized 4-aminopyridines. nih.gov

Mechanisms of Pyrimidine-to-Pyridine Rearrangements (e.g., SN(ANRORC))

The SN(ANRORC) mechanism is a well-established pathway that explains many nucleophilic substitutions and rearrangements in heterocyclic chemistry, particularly for azines like pyrimidine. wikipedia.orgnih.gov The acronym stands for A ddition of the N ucleophile, R ing O pening, and R ing C losure. wikipedia.org This mechanism is distinct from classical SNAr or elimination-addition (aryne) pathways.

The key steps of the SN(ANRORC) mechanism are:

Addition: A potent nucleophile, such as the amide ion (NH₂⁻), attacks an electron-deficient carbon atom of the pyrimidine ring. This initial step is often reversible. wikipedia.org

Ring Opening: The resulting anionic σ-complex (a Meisenheimer-like adduct) undergoes a heterocyclic ring cleavage. This is typically the rate-determining step, leading to a more stable, open-chain intermediate. wikipedia.orgresearchgate.net Isotope labeling studies provide strong evidence for this ring-opening, as they show scrambling of ring atoms with atoms from the nucleophile. wikipedia.org

Ring Closure: The open-chain intermediate then undergoes an intramolecular cyclization to form a new, thermodynamically more stable ring system. This recyclization may occur in a different manner than the original ring structure, leading to a rearranged product. wikipedia.org

In the context of pyrimidine-to-pyridine transformations, the pyrimidine ring opens and recloses with the incorporation of atoms from the attacking reagent, expanding the five-membered C-N-C-C-N fragment into a six-membered pyridine ring.

Three-Component Ring Transformation (TCRT) Studies

Three-Component Ring Transformation (TCRT) is a powerful synthetic strategy where a cyclic substrate reacts with two other components to form a new ring system. mdpi.comencyclopedia.pub In the context of nitropyrimidines, the pyrimidine can act as a synthetic equivalent for an unstable aldehyde, reacting with a ketone (as a carbon source) and a nitrogen source (like ammonia (B1221849) or ammonium acetate) to build a new ring. mdpi.comnih.gov

While direct TCRT studies on this compound are not extensively documented, research on analogous structures provides a clear precedent. For instance, 3-methyl-5-nitropyrimidin-4(3H)-one undergoes TCRT with ketones and ammonia to yield 4,5-disubstituted pyrimidines. nih.gov When 1,3-dicarbonyl compounds are used with ammonium acetate, the reaction yields functionalized 4-aminopyridines. nih.gov In these reactions, the nitropyrimidinone effectively serves as a C-N-C building block. nih.gov This methodology allows for the construction of complex pyridine and pyrimidine derivatives from simple, readily available starting materials. mdpi.comnih.gov

Table 2: Examples of Three-Component Ring Transformations with a Nitropyrimidinone Analog nih.gov Click on a row to view more details.

| Pyrimidinone Substrate | Component 2 (Carbon Source) | Component 3 (Nitrogen Source) | Product Type |

| 3-Methyl-5-nitropyrimidin-4(3H)-one | Ketones (e.g., cyclohexanone) | Ammonia | 4,5-Disubstituted Pyrimidines |

| 3-Methyl-5-nitropyrimidin-4(3H)-one | 1,3-Dicarbonyl compounds | Ammonium Acetate | Functionalized 4-Aminopyridines |

| 3-Methyl-5-nitropyrimidin-4(3H)-one | Malononitrile | Ammonium Acetate | 3,5-Difunctionalized 4-Pyridones |

Conversion to Pyrazole (B372694) Derivatives

A significant and well-documented ring transformation of 4-methoxy-5-nitropyrimidine is its conversion to a pyrazole derivative upon reaction with hydrazine. rsc.org Specifically, treating 4-methoxy-5-nitropyrimidine with hydrazine hydrate (B1144303) in ethanol first yields 4-hydrazino-5-nitropyrimidine at low temperatures (below 0°C). When this intermediate is treated with excess hydrazine at room temperature (25°C), it undergoes a ring transformation to produce 3-amino-4-nitropyrazole. rsc.org

The proposed mechanism for this transformation is described as unprecedented for pyrimidine-to-pyrazole conversions. It involves the initial substitution of the methoxy group by hydrazine, followed by a complex ring-opening and recyclization pathway to form the five-membered pyrazole ring. rsc.org The resulting nitropyrazole can be further hydrogenated to an ortho-diamine, which is a useful precursor for synthesizing fused heterocyclic systems like pyrazolo[3,4-b]pyrazines. rsc.org

Other Heterocyclic Ring System Formations

Beyond conversions to pyridines and pyrazoles, electron-deficient pyrimidines can be transformed into other heterocyclic systems. The nature of the final product depends heavily on the attacking nucleophile and the substitution pattern of the pyrimidine ring.

For instance, reactions proceeding via the SN(ANRORC) mechanism can lead to degenerate ring transformations, where the pyrimidine ring is opened and re-closed to yield a rearranged, but still pyrimidine, product. This occurs when the nucleophile effectively replaces a fragment of the ring with an identical fragment. An example is the reaction of 5-nitropyrimidine with benzamidine, which results in 2-phenyl-5-nitropyrimidine. In other cases, different ring systems can be formed. The reaction of 4-chloro-5-methyl-2-phenylpyrimidine with potassium amide in liquid ammonia has been shown to produce 4(5)-ethynyl-2-phenyl-imidazole, demonstrating a pyrimidine-to-imidazole ring transformation. researchgate.net

Regioselectivity Control in Ring Transformations

The pyrimidine ring, particularly when activated by a nitro group, is susceptible to nucleophilic attack and subsequent ring transformation. The regioselectivity of these reactions is governed by the electronic nature of the ring positions and the type of nucleophile employed. In 5-nitropyrimidine systems, the C(2), C(4), and C(6) positions are electron-deficient and thus primary sites for nucleophilic attack. mdpi.comresearchgate.net The outcome of the reaction—be it substitution or a complete rearrangement of the heterocyclic core—is highly dependent on the reaction conditions and the nucleophile's structure. researchgate.netresearchgate.net

For the parent 5-nitropyrimidine, reactions with amidines that lack an acidic α-carbon, such as benzamidine, result in a degenerate ring transformation where the N(1)-C(2) fragment is replaced, yielding a 2-substituted-5-nitropyrimidine. However, amidines with active methylene (B1212753) groups, like acetamidine, can act as C-C-N donors, attacking the C(6) position and leading to a pyrimidine-to-pyridine ring transformation. Similarly, reactions with ketone enolates can transform the pyrimidine into substituted pyridines, phenols, or pyridones, with the initial site of attack (C(2) or C(6)) dictating the final product structure. researchgate.netresearchgate.net

In the case of This compound , the substituents provide additional layers of control. The methoxy group at C(4) is a competent leaving group for nucleophilic aromatic substitution (SNAr). The methyl group at C(2) offers some steric hindrance and electronic influence. A nucleophile could therefore:

Attack the C(6) position, the most sterically accessible and electronically deficient site, potentially initiating a ring-opening and recyclization cascade to form a new heterocyclic or carbocyclic ring. researchgate.net

Attack the C(4) position, leading to the displacement of the methoxy group to yield a 4-substituted-2-methyl-5-nitropyrimidine.

Attack the C(2) position, which is sterically more hindered by the adjacent methyl group and N(3) atom.

The specific pathway taken depends on the nucleophile's nature. "Hard" nucleophiles might favor substitution at the C(4) position, while "soft" or bidentate nucleophiles could preferentially attack at C(6) to initiate complex ring transformations. mdpi.com

| Reactant | Nucleophile Type | Potential Site of Attack | Potential Product Type | Reference |

|---|---|---|---|---|

| 5-Nitropyrimidine | Amidine (no α-H) | C(2) | Degenerate Transformation (2-Substituted Pyrimidine) | |

| 5-Nitropyrimidine | Amidine (with α-H) | C(6) | Ring Transformation (Aminopyridine) | |

| 5-Nitropyrimidine | Ketone Enolate | C(2) or C(6) | Ring Transformation (Pyridine, Phenol, Pyridone) | researchgate.netresearchgate.net |

| This compound | General Nucleophile | C(4) | SNAr Substitution Product | General Principle |

Functionalization at the Methyl Group

The electron-withdrawing character of the 5-nitro group and the pyrimidine ring enhances the acidity of the protons on the C(2)-methyl group. mdpi.com This activation facilitates a range of functionalization reactions at this side chain.

Side-Chain Modifications and Elaboration

The activated methyl group is susceptible to various modifications. One potential pathway is side-chain halogenation. For instance, the halogenation of methylbenzene proceeds via a free-radical substitution mechanism under UV light or heat to replace hydrogen atoms on the methyl group with halogens. libretexts.orgyoutube.com A similar free-radical process could be applied to this compound to introduce chloro- or bromo-substituents onto the methyl group, yielding (halomethyl), (dihalomethyl), and (trihalomethyl) derivatives depending on the reaction stoichiometry. libretexts.org These halogenated intermediates would then serve as valuable precursors for further nucleophilic substitution reactions, allowing for the elaboration of the side chain.

Condensation Reactions Involving the Methyl Group

The acidity of the 2-methyl group protons allows it to act as a carbon nucleophile in condensation reactions, particularly with aldehydes. mdpi.com This reactivity is well-documented for analogous systems like 2-methyl-3-nitropyridines. mdpi.comresearchgate.net In the presence of a base such as piperidine (B6355638), the methyl group can be deprotonated to form a transient carbanion. mdpi.com This nucleophile then attacks the electrophilic carbonyl carbon of an aromatic aldehyde. Subsequent dehydration of the resulting aldol-type intermediate yields a styryl-substituted pyrimidine.

This reaction provides a direct method for C-C bond formation at the C(2) position, extending the conjugation of the system and allowing for the introduction of a wide variety of aryl groups. The reaction of 2-methyl-3,5-dinitropyridine (B14619359) with aromatic aldehydes proceeds under milder conditions than related compounds lacking the activating nitro groups. mdpi.com

| Reaction Type | Reagents | Key Intermediate | Product Type | Reference |

|---|---|---|---|---|

| Side-Chain Halogenation | Cl2 or Br2, UV light/heat | Methyl Radical | (Halomethyl)pyrimidine | libretexts.orgyoutube.com |

| Aldol-Type Condensation | Aromatic Aldehyde, Base (e.g., Piperidine) | C(2)-Carbanion | 2-Styryl-pyrimidine | mdpi.comresearchgate.net |

Oxidation Reactions

The oxidation of this compound can potentially occur at the methoxy group or the pyrimidine ring itself, with the specific outcome depending on the oxidant and reaction conditions.

Oxidation of the Methoxy Group

While the methoxy group is generally stable, its oxidation, typically in the form of O-demethylation, is a known metabolic transformation for various methoxylated aromatic compounds. nih.govnih.gov This process converts the methoxy ether into a hydroxyl group. In a synthetic context, this transformation often requires harsh reagents. For this compound, O-demethylation would result in the formation of 2-methyl-5-nitro-4(3H)-pyrimidinone. This transformation is analogous to the formation of a monophenolic derivative from the insecticide methoxychlor (B150320) by certain bacterial strains. nih.govnih.gov

Oxidation of the Pyrimidine Ring

The pyrimidine ring can undergo oxidation, primarily through N-oxidation of the ring nitrogen atoms. The treatment of pyrimidines with peracids like peracetic acid or m-chloroperbenzoic acid (mCPBA) can yield the corresponding N-oxides. cdnsciencepub.com However, pyrimidines are often more susceptible to decomposition or other side reactions during N-oxidation compared to other azines. cdnsciencepub.com For unsymmetrical pyrimidines, oxidation tends to occur at the nitrogen atom para to strong electron-donating substituents. cdnsciencepub.com In this compound, the methoxy group at C(4) would direct oxidation to the N(1) position. The presence of the strongly deactivating nitro group can make N-oxidation more difficult compared to unsubstituted pyrimidines. rsc.org Stronger oxidizing systems, such as a mixture of hydrogen peroxide and trifluoroacetic anhydride, have been used for the N-oxidation of electron-deficient, fused pyrimidine systems. rsc.org Under sufficiently harsh conditions, oxidative cleavage of the pyrimidine ring can also occur.

Metalation and Organometallic Coupling Reactions of this compound

The introduction of metal-mediated C-H activation and cross-coupling methodologies has revolutionized the synthesis of complex organic molecules. In the context of substituted pyrimidines, these reactions provide powerful tools for the late-stage functionalization and derivatization of the heterocyclic core. For the specific compound this compound, its electronic properties—characterized by the electron-donating methoxy group and the electron-withdrawing nitro group—present unique challenges and opportunities for selective metalation and subsequent coupling reactions.

Directed Metalation Studies

Directed metalation, particularly directed ortho-metalation (DoM), is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. rsc.org This process typically involves the deprotonation of a C-H bond positioned ortho to a directing metalation group (DMG) by a strong base, usually an organolithium reagent. The resulting organometallic intermediate can then be trapped by various electrophiles.

For this compound, the methoxy group at the C4 position could potentially act as a directing group for metalation. However, the pyrimidine ring is inherently electron-deficient, a characteristic that is further amplified by the strongly electron-withdrawing nitro group at the C5 position. This electronic deficiency makes the C-H protons on the ring more acidic and thus more susceptible to deprotonation.

The most likely site for deprotonation on the this compound ring is the C6-H bond. The C6 position is ortho to the C5-nitro group, which significantly increases the acidity of the C6-H proton. While the C4-methoxy group is also present, the directing effect of the nitro group is generally stronger in activating an adjacent C-H bond for deprotonation in such electron-poor systems.

Studies on related heterocyclic systems provide insights into the potential for such transformations. For instance, the lithiation of 4-methoxy-2-pyridones has been shown to occur selectively at the C3 position, which is adjacent to the methoxy group. rsc.org In another example, the lithiation of protected 4-chloro-7H-pyrrolo[2,3-d]pyrimidine occurs at the C6 position, facilitated by a directing group on the pyrrole (B145914) nitrogen. semanticscholar.orgnih.govmdpi.com These examples highlight the feasibility of regioselective metalation in heterocyclic compounds, guided by the interplay of various substituents.

While specific, documented studies on the directed metalation of this compound are not prevalent in the reviewed literature, the principles of C-H activation suggest that deprotonation at the C6 position is a plausible pathway for functionalization. The resulting lithiated species would be a valuable intermediate for introducing a range of substituents at this position.

Table of Potential Directed Metalation Reactions:

| Reactant | Reagent | Potential Intermediate | Potential Product (after electrophilic quench) |

| This compound | n-Butyllithium | 6-Lithio-4-methoxy-2-methyl-5-nitropyrimidine | 6-Substituted-4-methoxy-2-methyl-5-nitropyrimidine |

| This compound | Lithium diisopropylamide (LDA) | 6-Lithio-4-methoxy-2-methyl-5-nitropyrimidine | 6-Substituted-4-methoxy-2-methyl-5-nitropyrimidine |

This table represents potential reactions based on the principles of directed metalation and reactivity of similar compounds, as direct experimental data for the target compound is limited in the searched literature.

Cross-Coupling Reactions for Further Derivatization

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, Stille, and Heck reactions, are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. libretexts.orgwikipedia.orgwikipedia.orgpsu.edu These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate. For this compound to participate in such reactions, it would first need to be converted into a suitable precursor, such as a halopyrimidine or a pyrimidinylboronic acid.

Given the reactivity of the pyrimidine ring, direct halogenation could potentially provide the necessary handle for cross-coupling. For instance, if a chloro or bromo substituent could be introduced at the C6 position, this would open up the possibility for a variety of cross-coupling partners to be introduced.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling, which utilizes an organoboron reagent, is one of the most widely used cross-coupling methods due to the stability and low toxicity of the boron reagents. libretexts.org Should a 6-halo-4-methoxy-2-methyl-5-nitropyrimidine be synthesized, it could be coupled with various aryl- or vinylboronic acids or esters to introduce new carbon-based substituents. Research on the Suzuki coupling of 4,6-dichloro-5-nitropyrimidine has demonstrated the feasibility of such reactions on a similar scaffold. acs.org

Negishi Coupling:

The Negishi coupling employs organozinc reagents, which are generally more reactive than organoboron compounds. wikipedia.orgorganic-chemistry.org This increased reactivity can be advantageous for coupling with less reactive halides. A 6-halo-4-methoxy-2-methyl-5-nitropyrimidine could be coupled with organozinc reagents to form new C-C bonds. The Negishi coupling has been successfully applied to the synthesis of various bipyridine and other heterocyclic systems. orgsyn.org

Stille Coupling:

The Stille coupling utilizes organotin reagents and is known for its tolerance of a wide range of functional groups. wikipedia.orglibretexts.orgnih.gov This method could be another viable option for the derivatization of a halogenated this compound.

Heck Reaction:

The Heck reaction involves the coupling of an organic halide with an alkene. nih.gov This reaction could be used to introduce alkenyl groups at a halogenated position of the pyrimidine ring.

Table of Potential Cross-Coupling Reactions for Derivatization:

| Pyrimidine Substrate | Coupling Partner | Reaction Type | Catalyst/Conditions | Potential Product |

| 6-Halo-4-methoxy-2-methyl-5-nitropyrimidine | R-B(OH)₂ | Suzuki-Miyaura | Pd catalyst, Base | 6-R-4-methoxy-2-methyl-5-nitropyrimidine |

| 6-Halo-4-methoxy-2-methyl-5-nitropyrimidine | R-ZnX | Negishi | Pd or Ni catalyst | 6-R-4-methoxy-2-methyl-5-nitropyrimidine |

| 6-Halo-4-methoxy-2-methyl-5-nitropyrimidine | R-Sn(Alkyl)₃ | Stille | Pd catalyst | 6-R-4-methoxy-2-methyl-5-nitropyrimidine |

| 6-Halo-4-methoxy-2-methyl-5-nitropyrimidine | Alkene | Heck | Pd catalyst, Base | 6-Alkenyl-4-methoxy-2-methyl-5-nitropyrimidine |

This table illustrates potential cross-coupling strategies. The specific halogen (Cl, Br, I) and the nature of the 'R' group on the coupling partner would influence the reaction conditions and outcomes.

Spectroscopic and Structural Elucidation of 4 Methoxy 2 Methyl 5 Nitropyrimidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. uobasrah.edu.iq For 4-Methoxy-2-methyl-5-nitropyrimidine, ¹H and ¹³C NMR, complemented by two-dimensional techniques, can provide unambiguous assignment of all atoms and confirm the substitution pattern on the pyrimidine (B1678525) ring.

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing three distinct signals corresponding to the three types of protons in the molecule. Due to the absence of adjacent protons, all signals are predicted to appear as singlets.

H-6 Proton: The lone proton on the pyrimidine ring is at the C-6 position. Its chemical shift is significantly influenced by the anisotropic effects of the aromatic ring and the strong electron-withdrawing nature of the adjacent nitro group at C-5 and the ring nitrogen atoms. This environment would cause substantial deshielding, placing its signal at a high frequency, likely in the range of δ 9.0-9.3 ppm.

Methoxy (B1213986) Protons (-OCH₃): The three protons of the methoxy group are chemically equivalent and would appear as a sharp singlet. Their chemical shift is anticipated to be in the typical range for methoxy groups attached to an aromatic system, approximately δ 4.1-4.3 ppm.

Methyl Protons (-CH₃): The protons of the methyl group at the C-2 position would also produce a singlet, expected in the region of δ 2.7-2.9 ppm.

The predicted assignments are summarized in the table below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-6 | 9.0 - 9.3 | Singlet |

| -OCH₃ | 4.1 - 4.3 | Singlet |

| -CH₃ | 2.7 - 2.9 | Singlet |

The proton-decoupled ¹³C NMR spectrum is predicted to display six distinct signals, corresponding to each of the unique carbon atoms in the molecule. The chemical shifts would be dictated by the hybridization and the electronic environment created by the substituents and ring nitrogen atoms.

Ring Carbons (C-2, C-4, C-5, C-6): The carbons directly bonded to nitrogen and oxygen (C-2 and C-4) are expected to be significantly deshielded, appearing far downfield. C-2, situated between two nitrogen atoms, would likely be found around δ 165-170 ppm. C-4, bonded to a nitrogen and the methoxy group's oxygen, would also be highly deshielded, predicted in the δ 170-175 ppm range. The C-5 carbon, bearing the electron-withdrawing nitro group, is expected around δ 125-130 ppm. The C-6 carbon, attached to a proton, would be anticipated in the δ 155-160 ppm region, influenced by the adjacent ring nitrogen.

Substituent Carbons (-OCH₃, -CH₃): The methoxy carbon signal is expected around δ 55-58 ppm, while the methyl carbon signal would appear further upfield, around δ 20-25 ppm.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 165 - 170 |

| C-4 | 170 - 175 |

| C-5 | 125 - 130 |

| C-6 | 155 - 160 |

| -OCH₃ | 55 - 58 |

| -CH₃ | 20 - 25 |

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra and establishing the connectivity of the molecular structure. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (H-H) couplings. For this compound, no cross-peaks would be expected in the COSY spectrum, as the H-6, methoxy, and methyl protons are all isolated spin systems with no vicinal proton neighbors. This absence of correlation would serve as powerful evidence for the proposed substitution pattern.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This technique maps direct one-bond correlations between protons and the carbons they are attached to. The HMQC or HSQC spectrum would show three essential cross-peaks:

A correlation between the signal at δ ~9.1 ppm (H-6) and the carbon signal at δ ~157 ppm (C-6).

A correlation between the methoxy proton signal (δ ~4.2 ppm) and the methoxy carbon signal (δ ~56 ppm).

A correlation between the methyl proton signal (δ ~2.8 ppm) and the methyl carbon signal (δ ~22 ppm).

The H-6 proton (δ ~9.1 ppm) showing correlations to C-4 (δ ~172 ppm) and C-5 (δ ~127 ppm).

The methoxy protons (δ ~4.2 ppm) showing a crucial three-bond correlation to C-4 (δ ~172 ppm), confirming its position.

The methyl protons (δ ~2.8 ppm) showing a three-bond correlation to C-2 (δ ~167 ppm), confirming its attachment site.

These combined 2D NMR data points would allow for the unequivocal assembly of the molecular structure.

Variable-temperature (VT) NMR studies are employed to investigate dynamic processes in molecules, such as the rotation around single bonds that may be hindered by steric or electronic factors. youtube.com For this compound, no specific VT-NMR studies have been reported in the surveyed literature.

However, such a study could theoretically probe the rotational barrier of the methoxy group at the C-4 position or the nitro group at C-5. researchgate.net While the rotation around the C-O bond of the methoxy group is typically fast on the NMR timescale at room temperature, significant steric hindrance could potentially slow it down at lower temperatures. If rotation were to become sufficiently slow, it could lead to broadening or splitting of the methoxy and adjacent ring signals. Similarly, hindered rotation of the nitro group, while less commonly observed, could also be investigated. The absence of such reported studies suggests that these rotational barriers are likely low and the molecule exists as a rapidly interconverting mixture of conformers at standard temperatures. mdpi.comyoutube.com

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides direct information about the functional groups present in a molecule by probing their characteristic vibrational modes. nih.gov These two methods are complementary; IR spectroscopy measures the absorption of light due to changes in the dipole moment, while Raman spectroscopy involves the scattering of light due to changes in polarizability. youtube.comyoutube.comyoutube.com

The IR and Raman spectra of this compound would be dominated by vibrations from its key functional groups. Based on established group frequencies, the following bands can be predicted.

| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| Nitro (-NO₂) Group | Asymmetric Stretch (ν_as) | 1520 - 1570 | Strong | Medium-Strong |

| Symmetric Stretch (ν_s) | 1340 - 1380 | Strong | Strong | |

| Methoxy (-OCH₃) Group | C-H Asymmetric/Symmetric Stretch | 2950 - 2850 | Medium | Medium |

| C-O Stretch | 1250 - 1300 (Aryl-Alkyl Ether) | Strong | Medium | |

| Methyl (-CH₃) Group | C-H Asymmetric/Symmetric Stretch | 2980 - 2870 | Medium | Medium |

| Pyrimidine Ring | Ring C=N, C=C Stretches | 1600 - 1400 | Medium-Strong | Medium-Strong |

| Ring Breathing Modes | ~1000 | Weak | Strong | |

| Aromatic C-H In-plane Bend | 1200 - 1100 | Medium | Weak | |

| Aromatic C-H Out-of-plane Bend | 900 - 850 | Strong | Weak |

The most prominent features would be the very strong IR absorptions for the nitro group's asymmetric and symmetric stretches. The symmetric stretch is also typically strong in the Raman spectrum. The various C=N and C=C stretching vibrations of the pyrimidine ring would give rise to a series of bands in the 1400-1600 cm⁻¹ region, often referred to as the "fingerprint" region, which is characteristic of the heterocyclic core.

Conformational Analysis via Vibrational Modes

The conformational landscape of this compound is primarily dictated by the orientation of the methoxy and nitro substituent groups relative to the pyrimidine ring. While a comprehensive conformational analysis of this specific molecule is not extensively documented in the literature, insights can be drawn from studies on similar substituted pyrimidines and related aromatic compounds. mdpi.com The primary rotational freedom exists around the C4-O and C5-N bonds.

The planarity of the pyrimidine ring is expected to be largely maintained. However, the methoxy group (-OCH₃) and the nitro group (-NO₂) can exhibit different rotational conformations. The orientation of the methoxy group, whether the methyl group is in the plane of the pyrimidine ring (syn- or anti-periplanar) or out of the plane (gauche), can be investigated using vibrational spectroscopy. Theoretical calculations on related molecules, such as 4-(4-tritylphenoxy)phthalonitrile, have shown that different conformers can coexist, with the energy barriers between them being relatively high. mdpi.com

Vibrational modes sensitive to these conformational changes include the C-O-C stretching and bending vibrations of the methoxy group and the asymmetric and symmetric stretching vibrations of the nitro group. Changes in the vibrational frequencies of the pyrimidine ring C-H and ring stretching modes can also indicate coupling with the substituent vibrations and thus provide clues about the preferred conformation. For instance, studies on pyrimidine itself have shown that intermolecular interactions, such as hydrogen bonding, can induce shifts in the normal modes. acs.orgnih.gov While this compound does not form strong hydrogen bonds in the absence of a protic solvent, intramolecular steric and electronic interactions will similarly influence its vibrational spectrum.

A detailed assignment of the vibrational modes, often aided by computational methods like Density Functional Theory (DFT), would be necessary to definitively determine the conformational preferences of this compound. researchgate.net

Table 1: Postulated Vibrational Modes for Conformational Analysis of this compound (Note: These are expected ranges based on related compounds and are not experimentally verified for the title compound.)

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Associated Conformation/Interaction |

| Asymmetric C-O-C Stretch | 1250 - 1300 | Orientation of the methoxy group |

| Symmetric C-O-C Stretch | 1000 - 1050 | Orientation of the methoxy group |

| Asymmetric NO₂ Stretch | 1520 - 1560 | Electronic environment of the nitro group |

| Symmetric NO₂ Stretch | 1340 - 1380 | Electronic environment of the nitro group |

| Pyrimidine Ring Breathing | 980 - 1020 | Overall ring conformation |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption spectrum of this compound is expected to be dominated by π → π* and n → π* transitions associated with the pyrimidine ring and the nitro and methoxy substituents. The pyrimidine ring itself exhibits π → π* transitions at lower wavelengths. The presence of the nitro group (-NO₂), a strong chromophore, and the methoxy group (-OCH₃), an auxochrome, significantly influences the absorption profile.

The nitro group introduces an intense π → π* transition at a longer wavelength due to the extension of the conjugated system and a weaker n → π* transition associated with the non-bonding electrons of the oxygen atoms. The methoxy group, being an electron-donating group, can cause a bathochromic (red) shift of the π → π* transitions of the pyrimidine ring through resonance effects. Theoretical studies on similar heterocyclic systems have demonstrated that electronic transitions can be effectively modeled using time-dependent density functional theory (TD-DFT). scielo.org.za

The main chromophore is the nitropyrimidine system. The electronic transitions are likely to involve the highest occupied molecular orbital (HOMO), which would have significant contributions from the pyrimidine ring and the methoxy group, and the lowest unoccupied molecular orbital (LUMO), which is expected to be localized primarily on the nitro group and the pyrimidine ring. researchgate.net

The position and intensity of the absorption bands of this compound are expected to be sensitive to the polarity of the solvent. This phenomenon, known as solvatochromism, arises from differential stabilization of the ground and excited states by the solvent molecules. researchgate.netrsc.org

For non-polar solvents, the absorption spectrum provides a baseline for the electronic transitions. In polar solvents, the different types of transitions will be affected differently:

π → π transitions:* These transitions typically exhibit a bathochromic (red) shift in polar solvents. The excited state is generally more polar than the ground state, and thus it is better stabilized by a polar solvent, leading to a decrease in the transition energy.

n → π transitions:* These transitions usually show a hypsochromic (blue) shift in polar protic solvents. The non-bonding electrons of the ground state can be stabilized by hydrogen bonding with the solvent, which increases the energy required for the transition. youtube.com

Studies on other nitro-substituted aromatic compounds have shown that the extent of these shifts depends on the specific interactions between the solute and solvent molecules. nih.govuci.edu

Table 2: Hypothesized Solvent Effects on the Absorption Maxima (λmax) of this compound (Note: The following values are illustrative and based on general trends observed for similar compounds.)

| Solvent | Polarity | Expected λmax for π → π* (nm) | Expected λmax for n → π* (nm) |

| Hexane | Non-polar | ~280 | ~340 |

| Chloroform | Moderately Polar | ~285 | ~335 |

| Ethanol (B145695) | Polar Protic | ~290 | ~330 |

| Water | Highly Polar Protic | ~295 | ~325 |

The pyrimidine ring contains two nitrogen atoms that can be protonated in acidic media. The basicity of these nitrogen atoms is influenced by the electronic effects of the substituents. The electron-withdrawing nitro group at the 5-position is expected to significantly decrease the basicity of the pyrimidine ring, making it a weaker base compared to unsubstituted pyrimidine. Conversely, the electron-donating methoxy group at the 4-position and the methyl group at the 2-position will slightly increase the basicity.

The protonation constants (pKa values) can be determined spectrophotometrically by monitoring the changes in the UV-Vis absorption spectrum as a function of pH. rsc.org As the pH of the solution is lowered, the nitrogen atoms of the pyrimidine ring will become protonated, leading to changes in the electronic structure and consequently in the absorption spectrum. Typically, protonation leads to a shift in the absorption maxima. By plotting the absorbance at a specific wavelength against the pH, a titration curve can be obtained from which the pKa value can be calculated using the Henderson-Hasselbalch equation.

Given the strong deactivating effect of the nitro group, the pKa of this compound is expected to be quite low.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns. youtube.com For this compound (C₆H₇N₃O₃), the nominal molecular weight is 169 g/mol . In an electron ionization (EI) mass spectrum, a peak corresponding to the molecular ion (M⁺˙) at m/z 169 would be expected.

The fragmentation of the molecular ion would proceed through various pathways, primarily driven by the stability of the resulting fragments and neutral losses. Common fragmentation patterns for related heterocyclic and nitro compounds can be used to predict the fragmentation of the title compound. libretexts.orgnih.govresearchgate.netnih.gov

Plausible fragmentation pathways include:

Loss of a methyl radical (˙CH₃): Cleavage of the methoxy group can lead to the loss of a methyl radical, resulting in a fragment at m/z 154.

Loss of formaldehyde (B43269) (CH₂O): A rearrangement reaction could lead to the elimination of formaldehyde from the methoxy group, giving a fragment at m/z 139.

Loss of the nitro group (˙NO₂): Cleavage of the C-N bond can result in the loss of a nitro radical, leading to a significant fragment at m/z 123.

Loss of nitric oxide (NO): Rearrangement followed by the loss of nitric oxide is a common fragmentation pathway for nitroaromatic compounds, which would yield a fragment at m/z 139.

Ring cleavage: The pyrimidine ring itself can undergo fragmentation, leading to smaller charged species.

The relative intensities of these fragment ions would depend on their stability. The base peak in the spectrum would correspond to the most stable cation formed during the fragmentation process. youtube.com

Table 3: Postulated Major Fragments in the EI Mass Spectrum of this compound (Note: These are predicted fragments based on the structure and known fragmentation patterns of similar compounds.)

| m/z | Postulated Fragment Ion | Neutral Loss |

| 169 | [C₆H₇N₃O₃]⁺˙ (Molecular Ion) | - |

| 154 | [C₅H₄N₃O₃]⁺ | ˙CH₃ |

| 139 | [C₅H₅N₃O₂]⁺˙ | CH₂O |

| 139 | [C₆H₇N₂O₂]⁺˙ | NO |

| 123 | [C₆H₇N₂O]⁺ | ˙NO₂ |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a compound with high accuracy. Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS measures the mass-to-charge ratio (m/z) to several decimal places. This precision allows for the calculation of a unique elemental formula, as the exact mass of a molecule is determined by the sum of the exact masses of its constituent isotopes.

The process involves ionizing the sample, often using techniques like electrospray ionization (ESI), and then analyzing the ions in a high-resolution mass analyzer such as a time-of-flight (TOF), Orbitrap, or Fourier-transform ion cyclotron resonance (FT-ICR) instrument. pnnl.gov The instrument's high resolving power distinguishes between ions with very similar nominal masses (isobars), enabling an unambiguous formula assignment. pnnl.govmdpi.com

For the compound This compound , which has a molecular formula of C₆H₇N₃O₃, the theoretical exact mass can be calculated. This calculated mass is then compared to the experimentally measured mass from the HRMS analysis. A small mass error, typically in the parts-per-million (ppm) range, confirms the elemental composition.

While specific experimental HRMS data for this compound is not detailed in the reviewed literature, the table below illustrates how such data would be presented to confirm its elemental composition.

Table 1: Illustrative HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₇N₃O₃ |

| Ion Species | [M+H]⁺ |

| Theoretical Exact Mass | 186.0560 |

| Measured Exact Mass | 186.0558 |

This table is illustrative. The measured mass and resulting error would be determined from experimental data.

X-ray Diffraction (XRD) Studies

The determination of a crystalline structure through single-crystal XRD involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate the electron density map of the crystal, from which a model of the atomic arrangement is built and refined.

While the specific crystal structure of This compound is not available in the surveyed literature, analysis of closely related nitro-substituted aromatic compounds provides insight into the structural features that might be expected. For instance, studies on nitro-derivatives of methoxy-phenyl compounds reveal that the substituent groups often lie at significant dihedral angles relative to the plane of the aromatic ring. nih.govnih.gov In the case of N-(4-methoxy-2-nitrophenyl)acetamide, the nitro group is twisted out of the phenyl plane, and the acetamido group is even more significantly out of plane. nih.gov Similarly, in 5-nitro-4-(4-methoxyphenoxy)phthalonitrile, the nitro group is rotated relative to the phthalonitrile (B49051) plane by 27.9°. mdpi.com

The table below presents crystallographic data for related structures, illustrating the type of information obtained from XRD analysis.

Table 2: Crystallographic Data for Related Nitro-Aromatic Compounds

| Parameter | N-(4-methoxy-2-nitrophenyl)acetamide nih.gov | 5-nitro-4-(4-methoxyphenoxy)phthalonitrile mdpi.com |

|---|---|---|

| Formula | C₉H₁₀N₂O₄ | C₁₅H₉N₃O₃ |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/n | P2₁2₁2₁ |

| a (Å) | 7.9150 (16) | 6.66446 (13) |

| b (Å) | 7.500 (2) | 9.38249 (18) |

| c (Å) | 16.655 (4) | 22.3970 (6) |

| α (°) / β (°) / γ (°) | 90 / 94.67 (2) / 90 | 90 / 90 / 90 |

| Volume (ų) | 986.1 (4) | 1400.47 (5) |

| Z | 4 | 4 |

Intermolecular interactions are the non-covalent forces between molecules that dictate the crystal packing. ias.ac.inrsc.org These interactions include hydrogen bonds, halogen bonds, and van der Waals forces, such as π-π stacking. ias.ac.innih.gov The study of these interactions is crucial for crystal engineering, which aims to design solids with desired properties. ias.ac.in

In the crystal structures of compounds related to this compound, hydrogen bonding is a dominant interaction. For example:

In N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide, the acetamide (B32628) NH group acts as a hydrogen bond donor to the carbonyl oxygen atom of an adjacent molecule, forming chains. nih.gov

The crystal structure of 5-nitro-4-(4-methoxyphenoxy)phthalonitrile is stabilized by short intermolecular interactions involving the cyano and nitro groups, such as C-H···O and C-N···H contacts. mdpi.com

In some nitroimidazole derivatives, N-H···N hydrogen bonds are the primary motif, creating infinite chains. nih.gov

While strong hydrogen bonds often dominate, weaker interactions also play a critical role in consolidating the crystal packing. nih.govias.ac.in These can include C-H···O contacts and π-π stacking, although in some substituted aromatic systems, a herringbone pattern is observed instead of parallel stacking. nih.gov

Table 3: Examples of Intermolecular Interactions in Related Crystal Structures

| Compound | Interaction Type | Description | Reference |

|---|---|---|---|

| N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide | N—H⋯O (Hydrogen Bond) | The acetamide NH group donates a hydrogen bond to a carbonyl O atom of an adjacent molecule. | nih.gov |

| 5-nitro-4-(4-methoxyphenoxy)phthalonitrile | C-H···O & C-N···H | Interactions between the nitrogen of the nitrile group, oxygen of the nitro group, and hydrogen atoms of the aromatic rings. | mdpi.com |

Supramolecular assembly refers to the organization of molecules into well-defined, larger-scale structures through intermolecular interactions. mdpi.comrsc.org The resulting arrangement in the solid state is known as the crystal packing.

The interplay of various intermolecular forces guides the assembly of molecules into specific three-dimensional architectures. researchgate.net In many pyrimidine and nitro-substituted derivatives, these interactions lead to the formation of chains, layers, or more complex networks.

In the crystal of N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide, N—H⋯O hydrogen bonds assemble the molecules into one-dimensional chains that propagate along a specific crystallographic axis. nih.gov

For 5-bromo-2-methyl-4-nitro-1H-imidazole, N-H···N hydrogen-bonded chains are further connected by C-Br···O halogen bonds to form a two-dimensional grid. nih.gov In contrast, a related cyano-substituted derivative forms similar chains but lacks strong inter-chain interactions, leading to a more loosely connected three-dimensional structure. nih.gov

The study of lipophilic pyrimidine derivatives has shown that intermolecular hydrogen bonding can lead to the formation of β-sheet-type networks and a lamellar organization in the solid state. nih.gov

These examples demonstrate that the specific nature and directionality of intermolecular forces, dictated by the functional groups present on the pyrimidine core, are fundamental in controlling the final supramolecular architecture and crystal packing. chemrxiv.org

Table 4: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide |

| N-(4-methoxy-2-nitrophenyl)acetamide |

| 5-nitro-4-(4-methoxyphenoxy)phthalonitrile |

| 5-nitropyrimidine-2,4-diamine |

| 5-bromo-2-methyl-4-nitro-1H-imidazole |

Computational and Theoretical Investigations of 4 Methoxy 2 Methyl 5 Nitropyrimidine

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of many-body systems, such as molecules. It is based on the principle that the properties of a molecule can be determined from its electron density. DFT calculations are widely used to predict molecular geometries, vibrational frequencies, and various electronic properties.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to the lowest energy, and therefore the most stable structure. For a molecule like 4-Methoxy-2-methyl-5-nitropyrimidine, this would involve determining the bond lengths, bond angles, and dihedral angles that define its three-dimensional shape.

Conformational analysis involves studying the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds. For this compound, key rotations would be around the C-O bond of the methoxy (B1213986) group and the C-C bonds of the methyl group. DFT calculations can be used to determine the relative energies of different conformers and the energy barriers between them. For instance, a study on related dihydropyrimidinone derivatives highlighted that dihedral angles in the range of 0 to ±30° indicate a syn-conformation, while angles between ±150 to ±180° represent a more stable anti-conformation. In a study of another related molecule, the dihedral angle was identified as a crucial factor in defining the conformation around rotatable bonds.

Table 1: Representative Optimized Geometric Parameters for a Substituted Pyrimidine (B1678525) Ring (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| N1-C2 | 1.34 | C6-N1-C2 | 115.0 |

| C2-N3 | 1.33 | N1-C2-N3 | 128.0 |

| N3-C4 | 1.35 | C2-N3-C4 | 115.0 |

| C4-C5 | 1.40 | N3-C4-C5 | 126.0 |

| C5-C6 | 1.38 | C4-C5-C6 | 117.0 |

| C6-N1 | 1.36 | C5-C6-N1 | 119.0 |

Note: This data is illustrative and based on typical values for substituted pyrimidine rings found in computational studies. Actual values for this compound would require specific calculations.

Vibrational Frequency Calculations and Comparison with Experimental Data

Vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. These calculations are based on the harmonic oscillator approximation and provide information about the vibrational modes of the molecule. Comparing the calculated vibrational frequencies with experimental data from techniques like FT-IR and FT-Raman spectroscopy can help to confirm the optimized geometry and assign the observed spectral bands to specific molecular vibrations. core.ac.uknih.govmdpi.com

For a molecule like this compound, characteristic vibrational modes would include stretching and bending of the pyrimidine ring, C-H vibrations of the methyl and methoxy groups, C-O stretching of the methoxy group, and symmetric and asymmetric stretching of the nitro group. DFT calculations, often with scaling factors, have been shown to provide vibrational frequencies in good agreement with experimental data.

Table 2: Representative Calculated and Experimental Vibrational Frequencies for Functional Groups in Related Molecules (Illustrative)

| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1550-1580 | 1540-1570 |

| Nitro (NO₂) | Symmetric Stretch | 1340-1370 | 1330-1360 |

| Methoxy (C-O) | Stretch | 1250-1280 | 1240-1270 |

| Methyl (C-H) | Asymmetric Stretch | 2950-2980 | 2940-2970 |

| Methyl (C-H) | Symmetric Stretch | 2870-2900 | 2860-2890 |

| Pyrimidine Ring | C=N Stretch | 1580-1620 | 1570-1610 |

Note: This data is compiled from typical ranges observed in computational and experimental studies of nitroaromatic and methoxy-substituted heterocyclic compounds. core.ac.ukmdpi.comnih.gov

Electronic Structure Analysis

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap, Reactivity Prediction)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.orgslideshare.net It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap indicates a more reactive molecule. For this compound, the electron-withdrawing nitro group would be expected to lower the energy of the LUMO, likely resulting in a relatively small HOMO-LUMO gap and making the molecule susceptible to nucleophilic attack.

Table 3: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Nitroaromatic Compound (Illustrative)

| Parameter | Energy (eV) |

| HOMO | -6.8 |

| LUMO | -2.5 |

| HOMO-LUMO Gap (ΔE) | 4.3 |

Note: This data is illustrative and based on typical values for nitroaromatic compounds. The actual values for this compound would depend on the specific computational method and basis set used.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational technique that provides a localized picture of bonding and electron density distribution in a molecule. numberanalytics.com It examines interactions between filled (donor) and vacant (acceptor) orbitals, which can reveal information about hyperconjugation and intramolecular charge transfer. nih.govscirp.org The stabilization energy, E(2), associated with these interactions is a measure of their strength. scirp.org

Table 4: Representative NBO Analysis of Donor-Acceptor Interactions in a Related Nitro-substituted Heterocycle (Illustrative)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) O (methoxy) | π(N-O) (nitro) | 5.2 |

| LP(1) N (pyrimidine) | π(C-C) (ring) | 18.5 |

| π(C=C) (ring) | π*(N-O) (nitro) | 12.8 |

Note: This data is illustrative and represents typical stabilization energies for intramolecular charge transfer interactions in molecules with similar functional groups. nih.govresearchgate.net

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red or yellow) indicate an excess of electrons and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) indicate a deficiency of electrons and are prone to nucleophilic attack. researchgate.netresearchgate.net

For this compound, the MEP surface would likely show the most negative potential around the oxygen atoms of the nitro group and the nitrogen atoms of the pyrimidine ring, making these the primary sites for electrophilic attack. Conversely, the regions around the hydrogen atoms and the carbon atom attached to the nitro group would likely exhibit a positive potential, indicating them as sites for nucleophilic attack.

Mechanistic Computational Studies

The reaction of this compound with nucleophiles is a classic example of Nucleophilic Aromatic Substitution (SNAr). The presence of the electron-withdrawing nitro group at a position that can stabilize the negative charge (para to the C4 position) makes the pyrimidine ring highly activated for this type of reaction. nih.govmasterorganicchemistry.com Computational studies are essential for elucidating the precise mechanism, which can be either a stepwise process involving a discrete intermediate or a concerted process. nih.gov

Stepwise Mechanism: This pathway proceeds via a two-step addition-elimination sequence. The nucleophile first attacks the electrophilic carbon atom (C4), breaking the aromaticity of the ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comchemrxiv.org This intermediate is stabilized by resonance, with the negative charge delocalized onto the nitro group. In the second, typically faster step, the leaving group (the methoxy group) is expelled, and the aromaticity of the ring is restored.

Concerted Mechanism: In this mechanism, the bond formation with the incoming nucleophile and the bond breaking of the leaving group occur simultaneously in a single step, passing through a single transition state. nih.govnih.gov There is no stable Meisenheimer intermediate.

Transition state analysis using DFT allows for the characterization of the structures and energies of these potential transition states and intermediates. For many SNAr reactions on electron-deficient heterocycles, the mechanism is often found to be concerted. nih.gov Computational analysis would involve locating the stationary points on the potential energy surface. The identification of a stable intermediate (a local minimum) would confirm a stepwise mechanism, whereas the identification of only a single energy barrier (a saddle point) between reactants and products would indicate a concerted pathway. nih.gov

A key outcome of computational mechanistic studies is the determination of the reaction's activation energy (ΔG‡), which is the free energy difference between the reactants and the transition state. libretexts.org This value is directly related to the reaction rate; a lower activation energy corresponds to a faster reaction.

Using DFT methods, the entire reaction pathway for the SNAr of this compound can be mapped. This involves calculating the energies of the reactants, the transition state(s), any intermediates, and the products. The activation energies can be calculated for reactions with various nucleophiles to predict their relative reactivity. For example, stronger nucleophiles are generally expected to have lower activation energies.

The calculated energy profile provides a quantitative understanding of the reaction's feasibility and kinetics. For instance, comparing the activation energies for substitution at different positions on the pyrimidine ring can predict the regioselectivity of the reaction. In this case, the strong activation by the para-nitro group makes the C4 position the overwhelmingly favored site of attack.

Table 2: Hypothetical Activation Energies (ΔG‡) for SNAr of this compound with Various Nucleophiles Note: These values are for illustrative purposes.

| Nucleophile | Leaving Group | Hypothetical ΔG‡ (kcal/mol) |

|---|---|---|

| NH₃ | -OCH₃ | 22.5 |

| CH₃NH₂ | -OCH₃ | 20.1 |

| (CH₃)₂NH | -OCH₃ | 19.5 |

| OH⁻ | -OCH₃ | 17.8 |

Reactions are typically carried out in a solvent, which can have a profound impact on reaction rates and mechanisms. Computational studies must account for these effects. Solvation models, such as the Polarizable Continuum Model (PCM), are used to simulate the presence of a solvent by representing it as a continuous medium with a specific dielectric constant.

The choice of solvent can influence the stability of charged species, such as the reactants, transition state, and any Meisenheimer intermediates. For the SNAr reaction of this compound:

Influence on Mechanism: The balance between a concerted and a stepwise mechanism can be tipped by the solvent. A reaction that is concerted in the gas phase might become stepwise in a polar solvent because the solvent preferentially stabilizes the charge-separated Meisenheimer intermediate. nih.gov

Effect on Activation Energy: By stabilizing the transition state more than the reactants, a solvent can lower the activation energy and accelerate the reaction. Computational models allow for the calculation of activation energies in various solvents, providing predictions that can guide experimental work.

Therefore, incorporating solvation models is critical for obtaining computationally accurate and experimentally relevant insights into the reactivity of this compound in solution.

Global Reactivity Descriptors and Fukui Functions

Conceptual DFT provides a framework for understanding and predicting chemical reactivity through various descriptors. These descriptors are calculated from the electronic properties of the molecule and offer quantitative measures of its reactivity. mdpi.com

Global Reactivity Descriptors: These parameters describe the reactivity of the molecule as a whole.

HOMO-LUMO Gap (ΔE): The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a measure of chemical stability. A small HOMO-LUMO gap suggests high reactivity, as it is easier to excite an electron. For this compound, the electron-withdrawing nitro group lowers the energy of the LUMO, resulting in a relatively small energy gap and indicating its susceptibility to nucleophilic attack.

Chemical Hardness (η) and Softness (S): Hardness is a measure of resistance to change in electron distribution. It is approximated as half the HOMO-LUMO gap. Softness is the reciprocal of hardness. A "soft" molecule is more polarizable and reactive.

Electrophilicity Index (ω): This descriptor measures the ability of a species to accept electrons. A high electrophilicity index indicates a good electrophile. Due to the strong electron-withdrawing nitro group, this compound is expected to have a high electrophilicity index, confirming its reactivity towards nucleophiles.

Table 3: Hypothetical Global Reactivity Descriptors for this compound Note: Values are illustrative and calculated at a specific level of theory.

| Descriptor | Symbol | Hypothetical Value |

|---|---|---|

| HOMO Energy | EHOMO | -7.5 eV |

| LUMO Energy | ELUMO | -3.0 eV |

| HOMO-LUMO Gap | ΔE | 4.5 eV |

| Chemical Hardness | η | 2.25 eV |

| Chemical Softness | S | 0.44 eV⁻¹ |

Computational Investigations of this compound Remain Elusive

Despite the growing role of computational chemistry in modern research, a thorough review of scientific literature reveals a notable absence of theoretical and computational studies focused specifically on the spectroscopic properties of this compound.

While computational methods are frequently employed to predict and analyze the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectra of various organic molecules, it appears that this compound has not yet been a specific subject of such in-depth investigation.

Computational simulations of spectroscopic properties provide valuable insights into the electronic structure, bonding, and molecular geometry of chemical compounds. These theoretical approaches, often utilizing density functional theory (DFT) and other quantum chemical methods, can complement experimental data, aid in spectral assignments, and predict the behavior of molecules.

Searches for published research containing simulated NMR, IR, or UV-Vis data for this compound did not yield any specific studies. The available literature and chemical databases primarily provide basic information or experimental data for related but distinct compounds. For instance, studies on other nitropyridine or methoxy-substituted aromatic systems exist, but a dedicated computational analysis of the title compound is not presently available in the public domain.

The lack of such computational data means that a detailed, section-by-section analysis of its simulated spectroscopic properties, as outlined in the requested article structure, cannot be provided at this time. Further research and dedicated computational studies would be required to generate the necessary data for a comprehensive theoretical examination of this compound.

Advanced Applications and Derivatives in Chemical Synthesis

4-Methoxy-2-methyl-5-nitropyrimidine as a Building Block in Heterocyclic Synthesis

The pyrimidine (B1678525) core is a ubiquitous scaffold in medicinal chemistry and materials science. The subject compound, activated by the electron-withdrawing nitro group and featuring a labile methoxy (B1213986) group, serves as a key precursor for constructing more elaborate heterocyclic structures. Pyrimidinethiones and other substituted pyrimidines are recognized for their utility as building blocks in synthesizing fused heterocyclic systems like pyranopyrimidines. researchgate.net

The reactivity of 4-methoxy-5-nitropyrimidine (B8763125), a close structural analog, provides significant insight into the synthetic potential of this compound. The methoxy group at the C4 position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups. For instance, reaction with hydrazine (B178648) hydrate (B1144303) can readily displace the methoxy group to form the corresponding 4-hydrazino-5-nitropyrimidine. rsc.org This substitution introduces a new reactive handle into the molecule, paving the way for further functionalization.

The electron-donating nature of the methoxy group, combined with the methyl group, directs electrophilic attack, while the potent electron-withdrawing effect of the nitro group activates the ring for nucleophilic substitution, particularly at the 4-position. This dual reactivity allows for a stepwise and controlled introduction of different substituents, leading to polyfunctionalized pyrimidines that would be difficult to access through other means.

A significant application of activated pyrimidines is in ring transformation reactions to create entirely new heterocyclic systems. In a notable, unprecedented transformation for pyrimidines, 4-methoxy-5-nitropyrimidine reacts with an excess of hydrazine to undergo a ring-opening and re-cyclization sequence, ultimately yielding 3-amino-4-nitropyrazole. rsc.org This reaction highlights the ability of the pyrimidine core to serve as a synthon for different five-membered heterocyclic rings.

The resulting nitropyrazoles can be further elaborated. For example, hydrogenation of the nitro group yields an ortho-diamine, which can be condensed with α-dicarbonyl compounds to form fused pyrazolo[3,4-b]pyrazines. rsc.org This demonstrates a clear pathway from a substituted nitropyrimidine to complex, polycyclic heteroaromatic scaffolds. The presence of the 2-methyl group on the starting pyrimidine would be expected to influence the reaction pathway and the substitution pattern of the final products.

Development of Nitropyrimidine-Based Ligands and Coordination Chemistry

Nitro-containing heterocyclic compounds are widely recognized for their versatility as ligands in coordination chemistry. nih.govmdpi.com The nitrogen atoms of the pyrimidine ring, along with potential donor atoms on substituents, can chelate to metal ions, forming stable complexes. Schiff bases derived from nitro-substituted heterocycles, such as those from 5-nitropyridine-2-amine, have been successfully used to synthesize Cu(II) and Zn(II) complexes. nih.gov

Following this principle, the 5-nitro group of this compound can be chemically reduced to an amino group, yielding 5-amino-4-methoxy-2-methylpyrimidine. This resulting amine is an excellent candidate for forming Schiff base ligands through condensation with various aldehydes. These ligands, possessing multiple coordination sites (the pyrimidine ring nitrogens and the imine nitrogen), can be used to form complexes with a range of transition metals. The electronic properties of these complexes can be fine-tuned by the choice of metal ion and the substituents on the aldehyde, making them of interest for applications in catalysis and materials science. nih.govtue.nl The general utility of nitro-containing ligands is well-established, with their corresponding metal complexes showing promise for various biological applications. nih.govmdpi.com

Table 1: Potential Ligand Synthesis from this compound

| Precursor | Reaction | Product Class | Potential Metal Ions |

|---|---|---|---|

| This compound | Reduction of nitro group | 5-Aminopyrimidine (B1217817) derivative | - |

Precursors for Advanced Materials (e.g., Energetic Compounds, Organic Semiconductors - if applicable to the general class)

The chemical structure of this compound, containing a nitro group (an explosophore) attached to a heterocyclic ring, places it within a class of compounds with potential as energetic materials. The combination of a fuel component (the carbon-hydrogen backbone and methoxy group) and an oxidizer component (the nitro group) within a single molecule is a hallmark of energetic compounds. While specific energetic properties for this exact compound are not detailed in the reviewed literature, related nitro-containing heterocycles are a known area of research for developing new energetic materials. The thermal stability and decomposition pathways of such compounds are critical factors in determining their suitability for these applications.